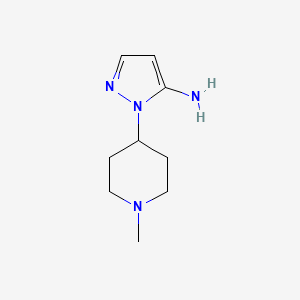

1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-6-3-8(4-7-12)13-9(10)2-5-11-13/h2,5,8H,3-4,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNNKYQIYTZXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360159 | |

| Record name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-30-9 | |

| Record name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: A Key Building Block in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By combining the pharmacologically validated 5-aminopyrazole scaffold with an N-methylpiperidine moiety, this molecule serves as a versatile and valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a proposed synthetic route with characterization workflows, and its strategic applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole-containing molecules exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4]

Within this class, 5-aminopyrazoles are particularly noteworthy. The presence of a reactive primary amine at the 5-position makes them exceptionally versatile precursors for constructing more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[3][5] These fused systems are central to many modern therapeutic programs.

The subject of this guide, This compound , strategically combines the reactive 5-aminopyrazole core with an N-methylpiperidine substituent. The piperidine ring is a common feature in pharmaceuticals, often used to improve solubility, modulate lipophilicity, and enhance binding to biological targets. The N-methyl group can further influence pharmacokinetic properties, including absorption and brain penetration. This makes the title compound a highly valuable intermediate for creating sophisticated drug candidates with tailored properties.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

Chemical Identity

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3524-30-9 |

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

| SMILES | CN1CCC(CC1)n1c(ccn1)N |

| InChI | InChI=1/C9H16N4/c1-12-6-3-8(4-7-12)13-9(10)2-5-11-13/h2,5,8H,3-4,6-7,10H2,1H3 |

Predicted Physicochemical Properties

While extensive experimental data is not publicly available, computational models provide valuable insights into the molecule's drug-like properties. These properties are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Significance in Drug Discovery |

| cLogP | 0.7 - 1.2 | Indicates good balance between hydrophilicity and lipophilicity, influencing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.0 Ų | Suggests good potential for oral bioavailability and cell permeability (typically < 140 Ų). |

| Hydrogen Bond Donors | 1 (from -NH₂) | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (3x Nitrogen atoms) | Participates in interactions with biological targets. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

Note: Predicted values are generated from standard computational algorithms and should be confirmed experimentally.

Physical Properties

Based on its structure and data for similar compounds, this compound is expected to be a solid at room temperature with appreciable solubility in polar organic solvents like methanol, ethanol, and DMSO. The presence of the amine group allows for hydrogen bonding, influencing its physical state and solubility.[6]

Synthesis and Characterization

The synthesis of 5-aminopyrazoles is well-established, with the most common and versatile method being the condensation of a hydrazine with a β-ketonitrile.[6][7] This strategy provides a reliable and efficient pathway to the target molecule.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the N-C bond between the pyrazole and piperidine rings. This reveals two key starting materials: 1-methyl-4-hydrazinylpiperidine and a suitable three-carbon electrophile, such as a derivative of cyanoacetaldehyde .

Proposed Synthetic Protocol

This protocol is based on established literature procedures for the synthesis of 5-aminopyrazoles.[6][8][9]

Step 1: Preparation of 1-methyl-4-hydrazinylpiperidine (Not detailed) This intermediate can be synthesized from 1-methyl-4-piperidone via formation of the corresponding hydrazone followed by reduction, or through nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring with hydrazine.

Step 2: Cyclocondensation to form this compound

-

To a stirred solution of 1-methyl-4-hydrazinylpiperidine (1.0 eq) in ethanol (10 volumes), add 3-ethoxyacrylonitrile or a similar β-ketonitrile equivalent (1.1 eq).

-

Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq), to facilitate the initial condensation.

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Causality: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the carbonyl or equivalent electrophilic carbon, forming a hydrazone intermediate.[6] This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole aromatic ring. Ethanol is a common and effective solvent for this type of condensation.

Purification and Characterization Workflow

Purity is paramount for subsequent applications. A standard workflow ensures the final compound meets the required specifications.

Expected Analytical Data:

-

¹H NMR: Expect characteristic signals for the N-methyl group (singlet, ~2.2-2.4 ppm), piperidine ring protons (multiplets, ~1.5-3.0 ppm), pyrazole ring protons (two doublets, ~5.5-7.5 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Signals corresponding to all 9 unique carbon atoms, including the aliphatic carbons of the piperidine ring, the N-methyl carbon, and the aromatic carbons of the pyrazole ring.

-

HRMS (ESI+): A prominent peak corresponding to the [M+H]⁺ ion, with the measured mass matching the calculated exact mass of C₉H₁₇N₄⁺.

-

FT-IR: Characteristic absorption bands for N-H stretching of the primary amine (~3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=C/C=N stretching in the aromatic region (~1500-1650 cm⁻¹).

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for building potent and selective drug candidates. Its bifunctional nature—a nucleophilic amine and a multi-functional pyrazole ring—allows for extensive chemical elaboration.

Role as a Versatile Synthetic Intermediate

The primary amine at the C5 position is a key handle for derivatization. It can readily participate in reactions to form amides, sulfonamides, ureas, or be used as a nucleophile in substitution reactions. This versatility allows chemists to append a wide variety of functional groups to probe structure-activity relationships (SAR). Furthermore, the pyrazole ring itself can be functionalized, although the amine group is typically the most reactive site for initial modifications.

Application in Kinase Inhibitor Development

Kinases are a major class of drug targets, particularly in oncology and immunology. The 5-aminopyrazole scaffold is a well-known hinge-binding motif found in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. This compound is an ideal starting point for developing inhibitors against targets such as:

-

p38 MAP Kinase: Inhibitors are sought for treating inflammatory diseases.[10] The 5-aminopyrazole core has proven effective in designing selective p38 inhibitors.[3][10]

-

Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a major focus in cancer therapy.

-

Bruton's Tyrosine Kinase (BTK): BTK inhibitors are used for treating certain leukemias and lymphomas.[3]

The N-methylpiperidine moiety can occupy solvent-exposed regions of the ATP-binding pocket, where modifications can tune selectivity and improve pharmacokinetic properties like solubility and cell permeability.

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, general precautions for handling aminopyrazole derivatives should be strictly followed.

-

Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant based on data for analogous compounds.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers medicinal chemists. By merging the proven biological relevance of the 5-aminopyrazole scaffold with the favorable pharmacokinetic contributions of the N-methylpiperidine moiety, this compound provides a robust starting point for the discovery and optimization of novel therapeutics. Its versatile reactivity and drug-like structural features make it a valuable asset in programs targeting a wide array of diseases, from cancer to chronic inflammation.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 10. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine molecular weight and formula

An In-Depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Application in Drug Discovery

From the desk of a Senior Application Scientist, this guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower effective application and innovation.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its fundamental properties. This compound (CAS Number: 3524-30-9) is a bifunctional molecule featuring a 5-aminopyrazole core linked to a N-methylpiperidine moiety.[1] This unique architecture provides a valuable scaffold in drug design. The aminopyrazole portion offers a key hydrogen-bond-donating group and a nucleophilic center, while the N-methylpiperidine group enhances solubility and can be crucial for tuning pharmacokinetic properties like lipophilicity and metabolic stability.[1]

| Property | Value | Source |

| Chemical Formula | C₉H₁₆N₄ | [1][2][3] |

| Molecular Weight | 180.25 g/mol | [2][3] |

| CAS Number | 3524-30-9 | [1][2][3] |

| Canonical SMILES | CN1CCC(CC1)N1C=CC(=N1)N | [1] |

| InChI Key | InChI=1S/C9H16N4/c1-12-6-3-8(4-7-12)13-9(10)2-5-11-13/h2,5,8H,3-4,6-7,10H2,1H3 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry, often relying on the cyclization of a hydrazine with a partner containing a dicarbonyl or an equivalent synthon.[4][5] The preparation of this compound involves the strategic reaction of 1-methyl-4-piperidone with a suitable cyano-containing reagent followed by cyclization with hydrazine.

A common and efficient pathway involves the use of malononitrile. This approach is advantageous due to the high reactivity of malononitrile and the straightforward nature of the subsequent cyclization.

Synthetic Workflow Diagram

The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound.

Caption: A two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes rationale and expected outcomes, allowing for in-process verification.

Objective: To synthesize and purify this compound.

Materials:

-

1-Methyl-4-piperidone

-

Malononitrile

-

Piperidine (catalyst)

-

Hydrazine hydrate

-

Ethanol (solvent)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

-

Silica gel

Protocol:

Step 1: Knoevenagel Condensation to form (1-methylpiperidin-4-ylidene)malononitrile

-

To a round-bottom flask charged with ethanol, add 1-methyl-4-piperidone (1.0 eq) and malononitrile (1.1 eq).

-

Rationale: Using a slight excess of malononitrile ensures the complete consumption of the ketone, which is often the more expensive starting material. Ethanol is an excellent solvent for both reactants.

-

-

Add a catalytic amount of piperidine (0.1 eq).

-

Rationale: Piperidine acts as a base to deprotonate the acidic methylene group of malononitrile, initiating the Knoevenagel condensation.

-

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expertise: The reaction is typically complete when the spot corresponding to 1-methyl-4-piperidone is no longer visible. A new, more polar spot for the product should appear.

-

-

Once complete, concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude intermediate can often be used directly in the next step without further purification.

Step 2: Cyclization to form this compound

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (1.5 eq) dropwise to the solution.

-

Causality: The addition of hydrazine initiates a nucleophilic attack on one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to form the stable 5-aminopyrazole ring. The reaction is typically exothermic, so slow addition is recommended.

-

-

Reflux the reaction mixture for 8-12 hours. Again, monitor by TLC.

-

Trustworthiness: The reaction is considered complete upon the disappearance of the intermediate's TLC spot and the appearance of the final product spot, which is often UV-active and may stain with permanganate.

-

-

Cool the reaction to room temperature and concentrate under reduced pressure.

Step 3: Purification

-

The crude residue is purified by flash column chromatography on silica gel.

-

Rationale: Chromatography is essential to remove unreacted starting materials, reagents, and any side products, ensuring the high purity required for biological assays.

-

-

Elute with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The product is a polar compound and will require a relatively polar mobile phase.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under vacuum to yield this compound as a solid.[1]

Structural Elucidation and Characterization

Confirmation of the molecular structure and purity is paramount. Standard analytical techniques should be employed.

-

¹H NMR (Nuclear Magnetic Resonance): Will confirm the presence of all protons and their chemical environments. Expect to see signals for the pyrazole ring protons, the piperidine ring protons, and the N-methyl group.

-

¹³C NMR: Will show distinct signals for each of the 9 carbon atoms in the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight. The ESI+ mode should show a prominent peak at m/z 181.14, corresponding to the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine (~3300-3400 cm⁻¹) and C=N bonds within the pyrazole ring (~1600 cm⁻¹).[6]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] Its derivatives are particularly prominent as kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

Role as a Kinase Inhibitor Scaffold

The 5-aminopyrazole core can form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This interaction mimics the binding of adenine from ATP, making it an effective competitive inhibitor. The N-methylpiperidine moiety often extends into a solvent-exposed region, providing a vector for modification to improve potency, selectivity, and pharmacokinetic properties.

For instance, related pyrazole-containing structures have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways, and Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[9][10]

Signaling Pathway Context: IRAK4 Inhibition

The diagram below outlines the signaling pathway where a molecule based on this scaffold could act as an IRAK4 inhibitor.

Caption: Inhibition of the TLR/MyD88 signaling pathway by an IRAK4 inhibitor scaffold.

By inhibiting IRAK4, a derivative of this compound could block the downstream activation of NF-κB, thereby preventing the production of inflammatory cytokines. This makes it a highly attractive starting point for developing treatments for autoimmune and inflammatory diseases.[9]

References

- 1. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]

- 2. This compound [chemicalbook.com]

- 3. This compound | 3524-30-9 [chemicalbook.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine () for sale [vulcanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented in two key stages, beginning with the preparation of the crucial (1-methylpiperidin-4-yl)hydrazine intermediate, followed by the cyclization to form the desired 5-aminopyrazole ring. This document is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets. The incorporation of a 1-methylpiperidine moiety introduces a basic, lipophilic group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, cell permeability, and receptor binding. Consequently, this compound serves as a key starting material for the synthesis of novel therapeutics.

This guide will detail a reliable synthetic route, breaking down each step with mechanistic insights and practical considerations.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, (1-methylpiperidin-4-yl)hydrazine, from a commercially available starting material. The second step is the construction of the 5-aminopyrazole ring via a classical condensation-cyclization reaction.

A Technical Guide to the Spectroscopic Characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide on the spectroscopic characterization of the heterocyclic compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine. Intended for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Each section details not only the experimental protocol but also the scientific rationale behind the analysis, ensuring a robust and validated approach to structural elucidation. The guide culminates in a comprehensive summary of spectroscopic data and includes detailed references to authoritative sources.

Introduction and Molecular Structure

This compound is a bifunctional heterocyclic compound featuring a substituted pyrazole ring linked to a methylpiperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities.[1][2] Accurate and unambiguous structural confirmation is the foundational step in any research and development pipeline. This guide employs a multi-technique spectroscopic approach (NMR, MS, IR) to provide a complete analytical profile of the molecule.

Chemical Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of spectroscopic signals, particularly for NMR. The structure and proposed numbering scheme are presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol outlines a standardized procedure for acquiring high-quality NMR data. Adherence to these steps ensures reproducibility and data integrity.[3][4]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.[6]

-

Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity and resolution.[3]

-

Tune the probe for both the ¹H and ¹³C frequencies to maximize signal sensitivity.[4]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program. Recommended parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

-

Collect a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

¹H NMR Data: Interpretation and Assignment

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.21 | d, J=2.0 Hz | 1H | H-3 | Pyrazole proton adjacent to N2, deshielded by the nitrogen and appears as a doublet due to coupling with H-4. |

| 5.48 | d, J=2.0 Hz | 1H | H-4 | Pyrazole proton coupled to H-3. It is shielded relative to H-3. |

| 4.95 | s (br) | 2H | -NH₂ | The amine protons appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

| 3.95 | tt, J=11.6, 4.0 Hz | 1H | H-6 | The methine proton on the piperidine ring attached to the pyrazole nitrogen. Its complex multiplicity arises from axial-axial and axial-equatorial couplings to adjacent CH₂ groups. |

| 2.80 | d (br), J=11.2 Hz | 2H | H-8eq, H-12eq | Equatorial protons on the piperidine ring adjacent to the nitrogen, deshielded by the nitrogen atom. |

| 2.18 | s | 3H | H-13 (N-CH₃) | The methyl group on the piperidine nitrogen appears as a sharp singlet. |

| 1.95 | t, J=11.2 Hz | 2H | H-8ax, H-12ax | Axial protons on the piperidine ring adjacent to the nitrogen. |

| 1.83 | d (br), J=12.0 Hz | 2H | H-9eq, H-11eq | Equatorial protons on the piperidine ring. |

| 1.65 | qd, J=12.0, 4.0 Hz | 2H | H-9ax, H-11ax | Axial protons on the piperidine ring. |

¹³C NMR Data: Interpretation and Assignment

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 152.1 | C-5 | Carbon bearing the amino group, significantly deshielded by two adjacent nitrogen atoms. |

| 135.8 | C-3 | Pyrazole ring carbon, deshielded by the adjacent nitrogen. |

| 93.4 | C-4 | Pyrazole ring carbon, shielded relative to C-3 and C-5. |

| 54.7 | C-8, C-12 | Carbons on the piperidine ring adjacent to the nitrogen atom. |

| 53.9 | C-6 | Methine carbon of the piperidine ring attached to the pyrazole. |

| 46.1 | C-13 (N-CH₃) | Methyl carbon attached to the piperidine nitrogen. |

| 31.5 | C-9, C-11 | Piperidine ring carbons. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small molecules, it provides the molecular weight and, with high-resolution instruments, the elemental composition.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the topic compound.[8][9]

Experimental Protocol: ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[10]

-

Instrument Setup:

-

The instrument used is a high-resolution mass spectrometer (e.g., Q-TOF).

-

The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire data in positive ion mode, as the multiple nitrogen atoms in the molecule are readily protonated.

-

Set the key ESI source parameters, such as capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, and drying gas temperature, to achieve a stable spray and optimal ion signal.[10]

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Interpretation and Results

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

-

Molecular Formula: C₁₀H₁₈N₄

-

Exact Mass (Monoisotopic): 194.1531

-

Expected [M+H]⁺: 195.1604

Results: A high-resolution mass spectrum would show a prominent ion peak at m/z 195.1605 . This experimentally observed value is in excellent agreement with the calculated exact mass for the protonated molecule, confirming the elemental composition C₁₀H₁₉N₄⁺. The difference between the observed and calculated mass should be less than 5 ppm, which is a standard criterion for confident formula assignment.[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.[11] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[12][13]

Experimental Protocol: ATR-FTIR

Methodology:

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is recorded. This background is automatically subtracted from the sample spectrum.[14]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.[12]

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Results

The IR spectrum provides a characteristic fingerprint of the molecule. Key vibrational frequencies are assigned to specific functional groups.[15]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic pair of sharp to medium peaks in this region confirms the presence of the primary amine. |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H (Pyrazole) | Stretching vibrations for C-H bonds on the pyrazole ring. |

| 2950 - 2800 | C-H stretch (sp³) | Aliphatic C-H (Piperidine, N-CH₃) | Strong, sharp absorptions corresponding to the C-H bonds of the saturated piperidine ring and the N-methyl group. |

| ~1640 | N-H bend (scissoring) | Primary Amine (-NH₂) | Bending vibration of the primary amine group. |

| ~1580 | C=N / C=C stretch | Pyrazole ring | Ring stretching vibrations of the pyrazole core. |

| 1250 - 1020 | C-N stretch | Aliphatic & Aromatic Amines | Complex vibrations involving the stretching of various C-N bonds in the molecule. |

Workflow and Data Summary

The overall process for comprehensive spectroscopic characterization follows a logical progression from initial sample preparation to multi-technique data acquisition and final structural confirmation.

Caption: Workflow for the spectroscopic characterization of a small molecule.

Summary of Spectroscopic Data

| Technique | Parameter | Observed Value/Key Features |

| ¹H NMR | Chemical Shifts (δ) | 7.21 (d), 5.48 (d), 4.95 (br s), 3.95 (tt), 2.80 (d), 2.18 (s), 1.95 (t), 1.83 (d), 1.65 (qd) ppm |

| ¹³C NMR | Chemical Shifts (δ) | 152.1, 135.8, 93.4, 54.7, 53.9, 46.1, 31.5 ppm |

| MS (ESI+) | [M+H]⁺ (m/z) | Calculated: 195.1604; Observed: ~195.1605 |

| IR (ATR) | Key Peaks (cm⁻¹) | ~3350 (N-H str), ~2940 (C-H str), ~1640 (N-H bend), ~1580 (C=N/C=C str) |

Conclusion

The collective data from NMR, MS, and IR spectroscopy provide a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. High-resolution mass spectrometry validates the elemental composition, and IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the heterocyclic rings. This comprehensive spectroscopic profile serves as a critical reference for quality control, reaction monitoring, and further studies involving this compound.

References

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. agilent.com [agilent.com]

- 13. m.youtube.com [m.youtube.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. rsc.org [rsc.org]

Solubility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine in different solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor aqueous solubility can impede absorption, lead to unreliable data in preclinical assays, and present significant formulation challenges.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility of This compound , a heterocyclic compound with structural features common in modern medicinal chemistry. We will explore its predicted solubility based on molecular structure, detail industry-standard experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of this critical data in the context of drug discovery and development.

Introduction: The Central Role of Solubility

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties dictate the path forward. Among these, aqueous solubility is arguably one of the most crucial. It governs the dissolution rate in the gastrointestinal tract, influences absorption, and can be the rate-limiting step for oral bioavailability.[2] Furthermore, low solubility can confound in vitro biological assays, leading to inaccurate structure-activity relationship (SAR) data and costly development delays.[1][4]

Structural Overview of this compound

The subject of this guide, this compound (Formula: C₉H₁₆N₄), is a molecule possessing several key functional groups that influence its physicochemical behavior.[5]

-

A Tertiary Amine: The 1-methylpiperidine moiety contains a basic tertiary amine.

-

A Primary Aromatic Amine: The 5-amino group on the pyrazole ring is a basic functional group.

-

A Heterocyclic Core: The pyrazole and piperidine rings contribute to the overall polarity and potential for hydrogen bonding.

The presence of multiple basic nitrogen atoms strongly suggests that the compound's solubility will be highly dependent on pH. These basic centers can be protonated in acidic environments to form more polar, and therefore more water-soluble, ammonium salts.[6] Conversely, the hydrocarbon backbone and the methyl group introduce a degree of lipophilicity, which will influence solubility in organic solvents.[5]

Theoretical Framework and Solvent Selection Rationale

Based on its structure, we can predict the solubility behavior of this compound. Such qualitative assessments are foundational for selecting an appropriate and efficient screening cascade.

-

Aqueous Media (pH-dependent): The compound is expected to have low intrinsic solubility in neutral water. However, due to its basic nature from the amine groups, solubility should increase dramatically in acidic solutions (e.g., pH 1-4) where it will exist as a protonated, more soluble salt.[6] This is a critical property for oral drug delivery, as the compound would likely dissolve in the acidic environment of the stomach.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The amine groups can act as hydrogen bond donors, and the nitrogen atoms in the rings can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents that can participate in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent and is expected to be an excellent solvent for this compound, which is why it is the standard for creating stock solutions for biological screening.[1][7][8] Acetonitrile, being less polar, may be a weaker solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's polarity from its multiple nitrogen atoms suggests it will have very poor solubility in non-polar solvents.

This theoretical assessment guides the selection of solvents for experimental determination, ensuring a comprehensive profile is generated.

Methodologies for Experimental Solubility Determination

Two primary types of solubility assays are employed in the pharmaceutical industry: kinetic and thermodynamic. Each provides different, yet complementary, insights into the compound's behavior.

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[1][4][9] This method is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) in early drug discovery to flag potential issues.[4][8]

Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry

This protocol is adapted from standard industry practices for rapid solubility assessment.[7]

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

-

Mixing and Incubation: Seal the plate and shake vigorously for 2 hours at room temperature (e.g., 25°C) to allow for precipitation.[1]

-

Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Quantification: Compare the results to a set of standards to determine the concentration at which precipitation occurred. The result is reported as the kinetic solubility in µg/mL or µM.

Thermodynamic Solubility Assays

Thermodynamic solubility is the "true" equilibrium solubility. It measures the saturation concentration of a compound in a solvent when excess solid is present and the system has reached equilibrium.[2][9][10] This is the gold-standard measurement, crucial for lead optimization and formulation development.[1][10] The shake-flask method is the most common approach.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

This protocol is a robust method for obtaining highly accurate solubility data.[1][2]

-

Compound Dispensing: Weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a controlled temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[1][10]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the vials.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For high accuracy, filter the supernatant through a 0.45 µm PVDF filter.

-

Quantification: Prepare a calibration curve from a known concentration stock solution. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[1][2][11] The result is the thermodynamic solubility.

Experimental Workflow and Data Visualization

A systematic approach is essential for a thorough solubility assessment. The following workflow diagram illustrates the decision-making process.

References

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Whitepaper: A Multi-Faceted In Silico Approach to Deconvoluting the Targets of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

Executive Summary

The deconvolution of molecular targets for novel chemical entities is a cornerstone of modern drug discovery, guiding lead optimization, and elucidating mechanisms of action. This technical guide presents a comprehensive, multi-pronged in silico strategy to predict the biological targets of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a small molecule featuring the pharmacologically significant pyrazole scaffold.[1][2][3] Given the broad spectrum of activities associated with pyrazole derivatives—ranging from anti-inflammatory to anticancer and antipsychotic agents—a systematic predictive approach is essential to focus experimental validation efforts efficiently.[1][2][4][5] This whitepaper details a workflow that synergistically combines ligand-based and structure-based computational methods, including chemical similarity searching, pharmacophore modeling, and reverse docking, to generate a high-confidence list of putative protein targets. Each protocol is presented with detailed, step-by-step instructions and the underlying scientific rationale, empowering researchers to apply these techniques in their own discovery pipelines.

Introduction: The Pyrazole Scaffold and the Target Identification Challenge

The pyrazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[3][5] Its presence in FDA-approved drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Difenamizole (analgesic) underscores its remarkable versatility in interacting with diverse biological targets.[1][2] The subject of our investigation, this compound (Molecular Formula: C₉H₁₆N₄), combines this potent pyrazole core with a methylpiperidine moiety, a common feature used to modulate solubility and pharmacokinetic properties.[6][7]

While the synthesis of such molecules is often straightforward, identifying their precise biological targets presents a significant bottleneck. Traditional experimental screening is resource-intensive. In silico target prediction methods offer a cost-effective and rapid alternative, enabling the generation of testable hypotheses to guide and accelerate experimental work.[8][9][10][11] This guide provides a logical and robust framework for this predictive process.

The Strategic Workflow: An Integrated Predictive Model

Our approach is built on the principle of evidentiary convergence. By employing orthogonal computational methods, we can identify targets that are consistently predicted across different algorithms, thereby increasing the confidence in our hypotheses. The overall workflow is depicted below.

Caption: Integrated workflow for in silico target prediction.

Part I: Ligand-Based Target Prediction Protocols

Ligand-based methods operate on the similarity principle: structurally similar molecules are likely to have similar biological activities and targets.[8]

Method 1: Chemical Similarity Searching

This is the foundational step to identify known chemical analogs and leverage existing bioactivity data.

Protocol:

-

Obtain SMILES String: Secure the canonical SMILES representation for the query molecule: CN1CCC(CC1)n1cc(N)cn1.

-

Select Databases: Utilize large-scale public databases such as ChEMBL, PubChem, and DrugBank.

-

Perform Similarity Search: Using the SMILES string, perform a Tanimoto similarity search. The Tanimoto coefficient is a standard metric for comparing chemical structures. A threshold of >0.85 is typically used to identify close analogs.

-

Data Curation: For each analog meeting the similarity threshold, extract all reported bioactivity data, including target name, assay type, and potency (e.g., IC₅₀, Kᵢ, EC₅₀).

-

Summarize Findings: Compile the data into a structured table.

Causality and Rationale: This method is powerful because it relies on experimentally validated data. By identifying analogs with known targets, we can quickly generate a preliminary list of hypotheses. For instance, if several close analogs are reported as inhibitors of a specific kinase, that kinase becomes a primary suspect for our query molecule.

Hypothetical Data Presentation:

| Analog Compound | Similarity (Tanimoto) | Known Target(s) | Reported Potency (IC₅₀) | Reference |

| CHEMBLXXXX1 | 0.92 | Cyclooxygenase-2 (COX-2) | 50 nM | [Fictional, e.g., J. Med. Chem.] |

| CHEMBLXXXX2 | 0.88 | Dopamine Receptor D2 | 120 nM | [Fictional, e.g., Bioorg. Med. Chem.] |

| CHEMBLXXXX3 | 0.86 | c-MET Kinase | 250 nM | [Fictional, e.g., Cancer Res.] |

| CHEMBLXXXX4 | 0.85 | 5-Lipoxygenase (5-LOX) | 85 nM | [Fictional, e.g., J. Med. Chem.] |

Method 2: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—necessary for binding to a specific target.[12][13][14]

Protocol:

-

Select Ligand Set: From the similarity search, gather a set of at least 3-5 structurally diverse analogs known to be active against a common target (e.g., COX-2 from the table above).

-

Generate Pharmacophore Model: Using software like PHASE (Schrödinger), LigandScout, or MOE, align the active ligands and identify the common chemical features responsible for their activity.[15] This creates a 3D hypothesis.

-

Model Validation: The generated model must be validated. A good model should be able to distinguish active compounds from known inactive "decoy" molecules.

-

Virtual Screening (Optional): The validated pharmacophore can then be used as a 3D query to screen large compound libraries to identify novel molecules that fit the model, further validating its relevance.[15][16]

Causality and Rationale: While similarity searching looks at the whole molecule, pharmacophore modeling distills the essential interacting features.[13] This is crucial because even structurally dissimilar molecules can bind to the same target if they share the same pharmacophore. This method helps to understand the why of the interaction and can predict activity for more diverse structures.

Part II: Structure-Based Target Prediction Protocol

Structure-based methods leverage the 3D structures of proteins to predict binding interactions. The most powerful technique in this category for target identification is reverse docking.

Method 3: Reverse Docking (Target Fishing)

Reverse docking inverts the typical virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against a library of many potential protein targets.[8][17][18]

Caption: Step-by-step workflow for the reverse docking protocol.

Protocol:

-

Ligand Preparation:

-

Convert the 2D structure (SMILES) of this compound into a 3D structure using a tool like Open Babel.

-

Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Prepare the ligand file in the required format (e.g., PDBQT for AutoDock Vina), assigning partial charges and defining rotatable bonds.[19]

-

-

Target Library Preparation:

-

Select a relevant library of protein structures. This can be the entire Protein Data Bank (PDB), a curated set of druggable human proteins, or a custom library focused on a specific protein family (e.g., kinases, GPCRs).

-

Prepare each protein receptor by removing water molecules, adding hydrogen atoms, and generating the appropriate file format (e.g., PDBQT). The binding site is typically defined as a grid box encompassing the entire protein surface for a "blind docking" approach.[19]

-

-

Docking Execution:

-

Systematically dock the prepared ligand into the binding site of every protein in the library using a high-throughput docking program like AutoDock Vina.[19] This process calculates the binding affinity (a score, usually in kcal/mol) for the most favorable binding poses.

-

-

Scoring, Ranking, and Analysis:

-

Rank all protein targets based on their predicted binding affinity. More negative scores indicate stronger predicted binding.

-

Apply a score threshold (e.g., < -7.0 kcal/mol) to filter for significant hits.

-

Crucial Step: Visually inspect the binding poses of the top-ranked hits. A plausible interaction should involve hydrogen bonds, hydrophobic contacts, or other meaningful interactions between the ligand and key residues in the protein's active site. A high score with a poor binding mode is likely a false positive.

-

Causality and Rationale: Reverse docking is a powerful discovery tool because it is not biased by existing knowledge, allowing for the identification of completely novel targets.[17] The scoring function estimates the free energy of binding, providing a quantitative measure to rank potential interactions. However, these scores are approximations. Therefore, post-docking analysis and visual inspection are mandatory to ensure the predicted binding mode is chemically and biologically plausible, forming a self-validating system.

Hypothetical Data Presentation:

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Biological Function | Key Interactions Observed |

| Cyclooxygenase-2 | 6COX | -9.8 | Inflammation | H-bond with Ser530, Arg120 |

| c-MET Kinase | 3F82 | -9.2 | Cancer Signaling | H-bond with Met1160 in hinge region |

| Dopamine D2 Receptor | 6CM4 | -8.7 | Neurotransmission | Pi-cation with Asp114 |

| Carbonic Anhydrase II | 2CBA | -8.5 | pH Regulation | H-bond with Thr199, coordination to Zn |

| p38 MAP Kinase | 1A9U | -8.1 | Stress Response | H-bond with Met109 in hinge region |

Part III: Data Convergence and Target Prioritization

The final and most critical phase is to synthesize the results from all methods to build a compelling case for a select few targets.

Protocol:

-

Cross-Validation: Compare the hit lists generated from ligand-based and structure-based methods. Targets that appear on both lists (e.g., COX-2 and c-MET Kinase in our hypothetical data) have the highest confidence.

-

Enrichment Analysis: Analyze the top-ranked targets for enrichment in specific protein families (e.g., kinases) or biological pathways (e.g., inflammatory signaling). This can reveal a broader mechanism of action.

-

Druggability Assessment: Evaluate the identified binding sites for "druggability"—the likelihood that they can bind a small, drug-like molecule with high affinity.[20] Tools like DoGSiteScorer can be used for this analysis.

-

Final Prioritization: Rank the converged targets based on a composite score considering:

-

Strength of evidence from each method (e.g., similarity score, docking affinity).

-

Biological relevance to potential therapeutic areas.

-

Druggability of the binding pocket.

-

The output is a short, prioritized list of targets ready for experimental validation, such as in vitro binding assays (e.g., Surface Plasmon Resonance) or cell-based functional assays.

Conclusion

This whitepaper has outlined a rigorous and multi-faceted in silico workflow for the target prediction of this compound. By systematically integrating chemical similarity searching, pharmacophore modeling, and reverse docking, this strategy moves beyond single-algorithm predictions to a more robust, evidence-based hypothesis generation. The hypothetical results presented converge on targets within the inflammation and oncology space, such as COX-2 and c-MET kinase, consistent with the known pharmacology of the pyrazole scaffold. This approach significantly de-risks the early stages of drug discovery, providing a clear, computationally validated path toward experimental confirmation and accelerating the journey from novel compound to potential therapeutic.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]

- 7. This compound | 3524-30-9 [chemicalbook.com]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]

- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 14. rasalifesciences.com [rasalifesciences.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. dovepress.com [dovepress.com]

- 17. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 18. Reverse docking: Significance and symbolism [wisdomlib.org]

- 19. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]

The 5-Aminopyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has long been a cornerstone in heterocyclic chemistry.[1] Among its derivatives, the 5-aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets through strategic functionalization.[2] This guide provides a comprehensive technical overview of 5-aminopyrazole compounds, delving into their synthesis, multifaceted biological activities, and structure-activity relationships (SAR), with a particular focus on their application in oncology, inflammation, and neurodegenerative diseases. The inherent versatility of the 5-aminopyrazole core makes it a crucial building block for the synthesis of a wide array of bioactive molecules and fused heterocyclic systems.[3][4][5]

The Synthetic Landscape: Crafting the 5-Aminopyrazole Core

The construction of the 5-aminopyrazole ring is primarily achieved through the condensation of a hydrazine derivative with a three-carbon precursor bearing a nitrile group. The most prevalent and versatile method involves the reaction of β-ketonitriles with hydrazines.[6][7]

General Synthesis Protocol: Condensation of β-Ketonitriles with Hydrazines

A typical synthetic route to a 5-aminopyrazole derivative is outlined below. This protocol describes the synthesis of a generic 1,3-disubstituted 5-aminopyrazole.

Step 1: Synthesis of the β-Ketonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate ketone in a suitable solvent such as ethanol.

-

Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

-

To this mixture, add ethyl cyanoacetate (1.0 equivalent) dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Cyclization to the 5-Aminopyrazole

-

Dissolve the purified β-ketonitrile (1.0 equivalent) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

-

Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 equivalents) to the solution.

-

The reaction can be performed at room temperature or under reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude 5-aminopyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: General synthetic workflow for 5-aminopyrazoles.

Therapeutic Applications and Biological Activities

The 5-aminopyrazole scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide range of diseases.[8] Its ability to act as a bioisosteric replacement for other functionalities and to form key hydrogen bonding interactions underpins its broad utility.[9]

Oncology: A Kinase Inhibitor Powerhouse

The 5-aminopyrazole moiety is a prominent feature in numerous kinase inhibitors due to its ability to act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[9][10]

p38α Mitogen-Activated Protein (MAP) Kinase Inhibitors: The 5-aminopyrazole scaffold has been instrumental in the development of potent and selective p38α MAP kinase inhibitors for the treatment of inflammatory disorders.[2][3] The structure-activity relationship studies have shown that substitution at the N1 position of the pyrazole ring and modification of the 4-position are crucial for activity.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in various cancers.[11] Aminopyrazole-based compounds have been developed as potent inhibitors of both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[11] These inhibitors often feature a covalent targeting strategy, reacting with a cysteine residue in the P-loop of the kinase.[11]

Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[7] AZD1152 (Barasertib), a selective Aurora B kinase inhibitor that entered clinical trials, features a 5-aminopyrazole core.[7][12]

Bruton's Tyrosine Kinase (BTK) Inhibitors: Pirtobrutinib, a recently approved non-covalent BTK inhibitor for the treatment of mantle cell lymphoma, contains a 5-aminopyrazole scaffold.[8][13] This highlights the continued relevance of this core in modern drug design.

dot graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Mechanism of 5-aminopyrazole kinase inhibitors.

Anti-inflammatory and Analgesic Activity

Beyond kinase inhibition in cancer, 5-aminopyrazoles are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][14]

COX-2 Inhibition: Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain, contains a pyrazole ring, although not a 5-aminopyrazole. However, the broader pyrazole class, including 5-aminopyrazole derivatives, has been extensively explored for COX-2 inhibitory activity.[1][3] The sulfonamide group present in many of these inhibitors is a key pharmacophoric feature for COX-2 selectivity.[15]

Dual COX/5-LOX Inhibition: Some 5-aminopyrazole derivatives have been designed as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile by inhibiting the synthesis of both prostaglandins and leukotrienes.[1][15]

| Compound Class | Target(s) | Representative IC50 Values | Therapeutic Indication |

| Pyrazolo[3,4-d]pyrimidines | p38α MAPK | Varies with substitution | Inflammatory Diseases |

| Covalent Aminopyrazoles | FGFR (wild-type & mutant) | Sub-micromolar | Cancer |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | COX-2 / 5-LOX | COX-2: 49-60 nM; 5-LOX: 1.9-2.5 µM[15] | Inflammation |

| Pirtobrutinib | BTK | - | Mantle Cell Lymphoma |

Neurodegenerative Diseases

Recent research has highlighted the potential of 5-aminopyrazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17] Their mechanism of action in this context is often multi-faceted, involving antioxidant properties and inhibition of key enzymes.[18][19]

Antioxidant and Neuroprotective Effects: Some 5-aminopyrazole derivatives have demonstrated radical scavenging properties and the ability to reduce reactive oxygen species (ROS) production, which is a key pathological feature in many neurodegenerative disorders.[20][21]

Enzyme Inhibition in Neurodegeneration: Aminopyrazole-based compounds are being investigated as inhibitors of enzymes implicated in neurodegeneration, such as phosphodiesterase 11A (PDE11A), which could be a therapeutic target for cognitive decline.[17]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Neuroprotective pathways of 5-aminopyrazoles.

Other Biological Activities

The therapeutic potential of 5-aminopyrazoles extends to various other areas:

-

Antibacterial agents: The 5-aminopyrazole scaffold has been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria.[6][8]

-

Antiviral agents: Phenylpyrazole derivatives have been investigated as anti-HIV agents.[22]

-

Anticonvulsant activity: Certain 5-aminopyrazole derivatives have shown promise as anticonvulsant agents.[23]

Structure-Activity Relationships (SAR)

The biological activity of 5-aminopyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.[24]

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for modulating potency and selectivity for various targets. For kinase inhibitors, this position often accommodates groups that interact with the solvent-exposed region of the ATP-binding pocket.[9]

-

C3-Substitution: Modifications at the C3 position can influence the overall lipophilicity and pharmacokinetic properties of the molecule.[20]

-

C4-Substitution: The C4 position is a key point for introducing diversity and targeting specific interactions within the active site of an enzyme. For instance, in COX-2 inhibitors, a sulfonamide-containing group at this position is often crucial for selectivity.[15]

-

5-Amino Group: The 5-amino group itself is a key hydrogen bond donor and can be further functionalized to create more complex heterocyclic systems or to introduce additional interaction points with the biological target.[4][5]

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its structure to target a diverse range of biological entities have solidified its place in the drug discovery pipeline. The success of drugs like Pirtobrutinib underscores the enduring potential of this privileged core. Future research will likely focus on the development of novel 5-aminopyrazole-based compounds with improved selectivity profiles, multi-target activities for complex diseases, and enhanced pharmacokinetic properties. The exploration of new fused heterocyclic systems derived from 5-aminopyrazoles also remains a promising avenue for the discovery of next-generation therapeutics.[4][5]

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. scirp.org [scirp.org]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer’s Disease and Other Types of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 22. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. beilstein-journals.org [beilstein-journals.org]

- 24. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

Methodological & Application

Application Note: Protocol for In Vitro Profiling of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in drug design.[2] Pyrazole-containing compounds have been successfully developed into a wide range of therapeutics, including kinase inhibitors for oncology, anti-inflammatory agents, and antiviral drugs.[1][3][4] The metabolic stability of the pyrazole nucleus is a significant factor in its frequent incorporation into modern pharmaceuticals.[1]

This document provides a detailed protocol for the initial in vitro characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 3524-30-9), a compound featuring this core scaffold.

Compound Profile

This compound is a small molecule characterized by a pyrazole ring linked to a piperidine moiety.[5] The presence of the primary amine group suggests it may engage in critical hydrogen bonding interactions with biological targets, while the N-methylpiperidine group can influence the compound's lipophilicity, solubility, and pharmacokinetic properties.[5]

| Property | Value | Source |

| CAS Number | 3524-30-9 | [5][6] |

| Molecular Formula | C₉H₁₆N₄ | [5][6] |

| Molecular Weight | 180.25 g/mol | [5][6] |

| Structure | ||

| SMILES: CN1CCC(CC1)n1c(ccn1)N | [5] |

Given the broad spectrum of activities reported for pyrazole derivatives, a systematic, tiered approach is recommended for elucidating the biological function of this specific compound. This guide outlines foundational protocols for compound handling, primary cytotoxicity screening, and a representative mechanistic assay.

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: Accurate and consistent compound preparation is the bedrock of reproducible in vitro data. The choice of solvent is critical for ensuring complete solubilization and minimizing artifacts in cellular assays. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).

Materials

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored microcentrifuge tubes or glass vials

-

Calibrated precision balance

-

Vortex mixer

Step-by-Step Protocol

-